molecular formula C14H15NOS2 B2449309 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1207011-19-5

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2449309
CAS No.: 1207011-19-5
M. Wt: 277.4
InChI Key: SKYVEPVWBGTRSP-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features both benzylthio and thiophen-3-ylmethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of benzylthiol with thiophen-3-ylmethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzylthio and thiophen-3-ylmethyl groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol and amine derivatives.

    Substitution: The benzylthio and thiophen-3-ylmethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted benzylthio and thiophen-3-ylmethyl derivatives.

Scientific Research Applications

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The benzylthio and thiophen-3-ylmethyl groups may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(thiophen-3-ylmethyl)acetamide
  • 2-(ethylthio)-N-(thiophen-3-ylmethyl)acetamide
  • 2-(propylthio)-N-(thiophen-3-ylmethyl)acetamide

Uniqueness

2-(benzylthio)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the benzylthio group, which imparts distinct electronic and steric properties compared to its methylthio, ethylthio, and propylthio analogs

Properties

IUPAC Name

2-benzylsulfanyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(15-8-13-6-7-17-10-13)11-18-9-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYVEPVWBGTRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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